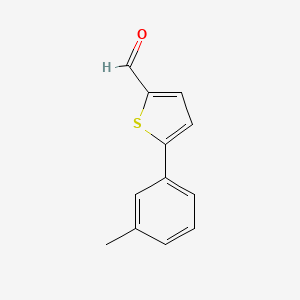
5-(3-Methylphenyl)thiophene-2-carbaldehyde
Overview
Description
5-(3-Methylphenyl)thiophene-2-carbaldehyde is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications2.
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses2. However, the specific synthesis process for 5-(3-Methylphenyl)thiophene-2-carbaldehyde is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of 5-(3-Methylphenyl)thiophene-2-carbaldehyde is not explicitly mentioned in the available resources. However, thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S2.Chemical Reactions Analysis
The specific chemical reactions involving 5-(3-Methylphenyl)thiophene-2-carbaldehyde are not detailed in the available resources. However, thiophene derivatives are known to participate in a variety of chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3-Methylphenyl)thiophene-2-carbaldehyde are not explicitly mentioned in the available resources. However, it’s noted that thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors2.Safety And Hazards
The safety and hazards associated with 5-(3-Methylphenyl)thiophene-2-carbaldehyde are not detailed in the available resources. However, it’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for research and applications of 5-(3-Methylphenyl)thiophene-2-carbaldehyde are not specified in the available resources. However, thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds2.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of 5-(3-Methylphenyl)thiophene-2-carbaldehyde. Further research and consultation with a chemical expert are recommended for a more comprehensive understanding.
properties
CAS RN |
38401-69-3 |
|---|---|
Product Name |
5-(3-Methylphenyl)thiophene-2-carbaldehyde |
Molecular Formula |
C12H10OS |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
5-(3-methylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-3-2-4-10(7-9)12-6-5-11(8-13)14-12/h2-8H,1H3 |
InChI Key |
BILVVFBPXNLUGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[2-(Trifluoromethyl)phenyl]3-pyridyl]methanol](/img/structure/B8817669.png)
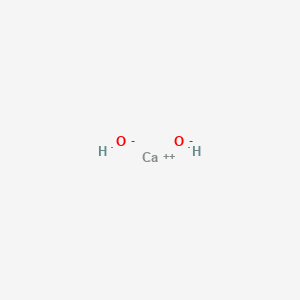
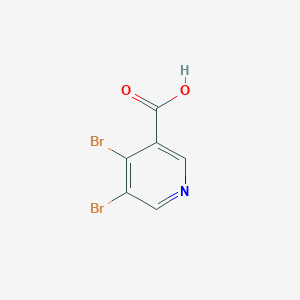
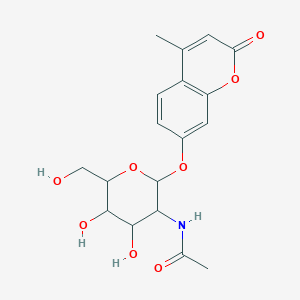
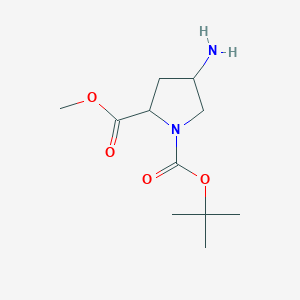
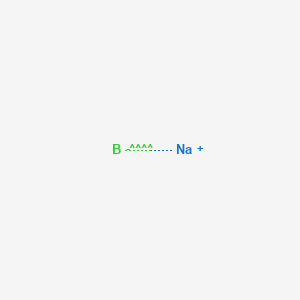
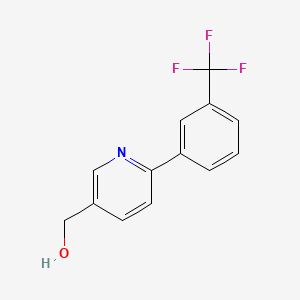
![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B8817703.png)
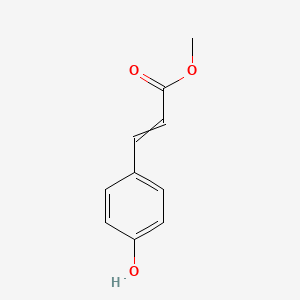
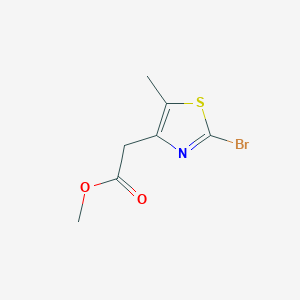
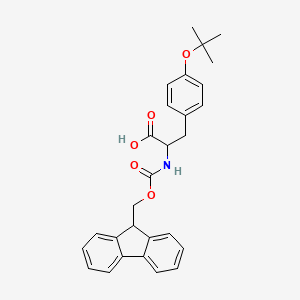
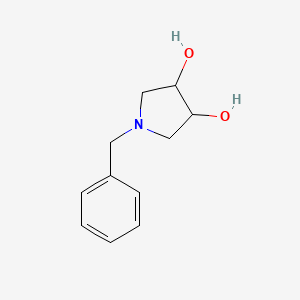
![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B8817789.png)
![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/structure/B8817792.png)